1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one
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Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound characterized by a pyrazole ring substituted with a hydroxy group at the 3-position and a methoxyphenyl group at the 1-position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one typically involves the cyclocondensation of 4-methoxyphenylhydrazine with 1,3-dicarbonyl compounds. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-methoxyphenyl)pyrazole.
Reduction: Formation of 3-hydroxy-1-(4-methoxyphenyl)pyrazoline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-phenylpyrazole: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Hydroxy-1-(4-chlorophenyl)pyrazole: The presence of a chloro group instead of a methoxy group can alter its electronic properties and interactions with biological targets.
Uniqueness
1-(4-Methoxyphenyl)-1H-pyrazol-3(2H)-one is unique due to the presence of both hydroxy and methoxy groups, which can enhance its solubility and reactivity. The methoxy group can also influence its electronic properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-4-2-8(3-5-9)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGBFOVPFDTMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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